
Ni-NTA resin regeneration and recharging
protocol issues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nitrilotriacetic Acid

Cat. No.: B1678958 Get Quote

Ni-NTA Resin Technical Support Center
Welcome to the Technical Support Center for Ni-NTA resin regeneration and recharging. This

resource is designed for researchers, scientists, and drug development professionals to

troubleshoot common issues encountered during protein purification workflows.

Frequently Asked Questions (FAQs)
Q1: How often should I regenerate my Ni-NTA resin?

A1: For optimal performance and to prevent cross-contamination, it is recommended to

regenerate the resin after each use, especially when purifying different proteins. However, if

purifying the same protein, the resin can be used up to five times before regeneration is

necessary.[1][2] If you observe a decrease in yield or a change in resin color, regeneration is

advised.[3]

Q2: My Ni-NTA resin has changed color. What does this mean and what should I do?

A2:

Brownish-gray: This indicates that the nickel ions have been reduced, potentially by agents

like DTT or β-mercaptoethanol in your buffers.[4][5][6] You will need to strip the column and

recharge it with Ni2+ ions.
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White: This signifies that the nickel ions have been stripped from the resin, likely due to the

presence of strong chelating agents like EDTA or EGTA.[4][5] While some sources suggest

that reusing stripped resin is not recommended[4][5], others provide protocols for recharging.

Lighter Blue: A lightening of the characteristic blue color can occur during elution with

imidazole, as the nickel ions are displaced. This is a normal part of the process.[7]

Q3: Can I reuse Ni-NTA resin to purify a different His-tagged protein?

A3: To prevent cross-contamination between different protein preparations, it is best practice to

use a dedicated column for each specific protein.[2] If you must reuse the resin for a different

protein, a thorough regeneration and recharging protocol must be performed.[8]

Q4: What are the storage recommendations for Ni-NTA resin?

A4: Ni-NTA resin should be stored as a 50% slurry in 20% ethanol at 4°C to inhibit microbial

growth.[2][3] Do not freeze the resin.[9]

Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.

Low Protein Yield
Problem: The final yield of your purified His-tagged protein is lower than expected.
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Possible Cause Recommended Solution

Poor protein expression or solubility.

Optimize protein expression conditions (e.g.,

induction time, temperature).[2] If the protein is

in inclusion bodies, use denaturing purification

conditions.[2]

His-tag is inaccessible.

The His-tag may be buried within the protein's

structure. Try purification under denaturing

conditions or re-engineer the protein with the tag

at the opposite terminus or with a flexible linker.

Presence of chelating or reducing agents in

buffers.

Avoid EDTA and DTT in your buffers.[10] If a

reducing agent is necessary, use up to 20 mM

β-mercaptoethanol.[4][5]

Compromised resin.

Use fresh Ni-NTA resin for novel proteins.[10]

Regenerate and recharge used resin according

to the recommended protocol.

Incorrect buffer pH.

Ensure the pH of your binding and wash buffers

is optimal for His-tag binding (typically pH 7.4-

8.0).[11]

High Non-Specific Binding
Problem: The eluted protein fraction contains a significant amount of contaminating proteins.
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Possible Cause Recommended Solution

Insufficient washing.
Increase the volume of the wash buffer or the

number of wash steps.[2][12]

Suboptimal imidazole concentration in wash

buffer.

Include a low concentration of imidazole (10-20

mM) in your lysis and wash buffers to reduce

the binding of host proteins with low affinity for

the resin.[13][14]

Non-specific ionic or hydrophobic interactions.

Increase the salt concentration (up to 2 M NaCl)

in your buffers to disrupt ionic interactions.[13]

[15] To reduce hydrophobic interactions,

consider adding detergents like Tween-20 (up to

2%) or additives such as glycerol (up to 50%).

[13][15]

Contaminants associated with the target protein.

Add detergents or reducing agents during cell

sonication.[16] A second purification step, such

as size-exclusion chromatography, may be

necessary.[17]

Column Clogging or Slow Flow Rate
Problem: The column flow rate is significantly reduced or has stopped completely.

Possible Cause Recommended Solution

Presence of cell debris or precipitates in the

lysate.

Clarify the cell lysate thoroughly by

centrifugation and filtration (0.22 or 0.45 µm

filter) before loading it onto the column.[16]

High viscosity of the sample.

This can be due to a high concentration of

nucleic acids. Treat the lysate with DNase to

reduce viscosity.[16][18]

Resin has run dry.

If air has entered the column, gently resuspend

the top of the resin bed in buffer to remove air

bubbles, then allow it to resettle.[19]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011700_HisPur_NiNTA_Resin_UG.pdf
https://www.ubpbio.com/temp/P3020_Ni-NTA%20XPure%20Agarose_User%E2%80%99s%20Guide.pdf
https://www.qiagen.com/us/resources/faq/102
https://www.researchgate.net/post/How_to_avoid_non-specific_binding_in_affinity_chromatography_Ni-NTA_resin
https://www.qiagen.com/us/resources/faq/102
https://wolfson.huji.ac.il/purification/PDF/Tag_Protein_Purification/Ni-NTA/NOVAGEN_NiNTA_purification_resins.pdf
https://www.qiagen.com/us/resources/faq/102
https://wolfson.huji.ac.il/purification/PDF/Tag_Protein_Purification/Ni-NTA/NOVAGEN_NiNTA_purification_resins.pdf
https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/protein-biology/protein-purification/troubleshooting1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11094774/
https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/protein-biology/protein-purification/troubleshooting1
https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/protein-biology/protein-purification/troubleshooting1
https://www.researchgate.net/post/Can_anybody_help_me_to_modify_my_method_for_ni-nta_column
https://www.researchgate.net/post/What-happens-if-the-Ni-NTA-resin-on-my-column-runs-dry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Below are detailed methodologies for regenerating and recharging your Ni-NTA resin. Volumes

are provided in terms of bed volume (BV), where 1 BV is the volume of the settled resin in the

column.

Standard Regeneration Protocol
This protocol is suitable for routine cleaning of the resin between purifications of the same

protein.

Step Reagent Volume Incubation/Action

1
20 mM MES buffer,

pH 5.0
10 BV Wash

2 Distilled water 10 BV Wash

3 20% Ethanol 10 BV Wash for storage

Source:[2]

Stripping and Recharging Protocol
This comprehensive protocol should be used when the resin shows signs of reduced

performance, has changed color, or will be used to purify a different protein.
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Step Reagent Volume Incubation/Action

1
6 M Guanidine-HCl,

0.2 M Acetic Acid
2 BV

Wash to remove

strongly bound

proteins.[3]

2 Distilled water 5 BV Wash.[3]

3 2% SDS 3 BV

Wash to remove

precipitated proteins

and lipids.[3]

4 Distilled water 5 BV Wash.[20]

5 100 mM EDTA, pH 8.0 5-10 BV

Strip Ni2+ ions from

the resin. The resin

will turn white.[3][20]

6 Distilled water 5-10 BV

Thoroughly wash to

remove all traces of

EDTA.[3][9]

7 100 mM NiSO4 2-5 BV

Recharge the resin

with nickel ions. The

resin should regain its

blue color.[3][20]

8 Distilled water 5-10 BV

Wash to remove

excess, unbound Ni2+

ions.[9][20]

9 20% Ethanol 10 BV
Equilibrate for

storage.[1]

Note: For resins exposed to reducing agents, a wash with 1-3% HCl for a short duration may

be necessary to strip the reduced nickel before proceeding with the EDTA wash.[1]

Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting common Ni-NTA resin

issues.
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Caption: Troubleshooting workflow for Ni-NTA resin issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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